Cbz-OSu functions as a protecting group for primary amines. It reacts with the amine group, forming a carbamate linkage, which temporarily masks the amine's reactivity while preserving its functionality. This protection is crucial in peptide synthesis, allowing for selective modification of other functional groups within the peptide chain without affecting the amine groups. Once the desired modifications are complete, the Cbz group can be easily removed under mild conditions, revealing the free amine for further reactions. [Source:"N-(Benzyloxycarbonyloxy)succinimide 98%", Sigma-Aldrich, ]
Cbz-OSu plays a vital role in the solid-phase peptide synthesis (SPPS) technique, which is the predominant method for synthesizing peptides in research laboratories. In SPPS, the peptide chain is assembled step-by-step on a solid resin support. Cbz-OSu is used to introduce protected amino acid building blocks onto the growing peptide chain. After each coupling step, the Cbz protecting group on the newly added amino acid is selectively removed, allowing for the next amino acid to be attached. This process is repeated until the complete peptide sequence is built. [Source: "Solid-Phase Peptide Synthesis", Chemical Reviews, ]
Beyond peptides, Cbz-OSu finds application in the synthesis of various complex organic molecules. Its ability to selectively protect amines allows for targeted modification of other functional groups within the molecule. This strategy proves valuable in the synthesis of various natural products, pharmaceuticals, and other functional molecules. [Source: "N-(Benzyloxycarbonyloxy)succinimide 98%", Sigma-Aldrich, ]
Cbz-OSu also finds use in other areas of scientific research, including:
N-(Benzyloxycarbonyloxy)succinimide, also known as benzyl N-succinimidyl carbonate, is a chemical compound with the molecular formula CHNO and a molecular weight of 249.22 g/mol. It is primarily utilized as a reagent for the carboxybenzyl protection of amines, playing a crucial role in peptide synthesis and the synthesis of various organic compounds . The compound appears as a white solid and has a melting point between 80-82 °C .
The primary reaction involving N-(benzyloxycarbonyloxy)succinimide is its use as a protecting group for amines. This protection is essential during peptide synthesis to prevent unwanted reactions at the amine site. The general reaction mechanism involves the nucleophilic attack of an amine on the carbonyl carbon of N-(benzyloxycarbonyloxy)succinimide, leading to the formation of an amine derivative that can be further manipulated without affecting the protected amine .
The synthesis of N-(benzyloxycarbonyloxy)succinimide can be accomplished through several methods:
N-(Benzyloxycarbonyloxy)succinimide has various applications, including:
Studies on N-(benzyloxycarbonyloxy)succinimide often focus on its interactions with various amines during peptide synthesis. The effectiveness of this reagent in forming stable protective groups allows for subsequent reactions without compromising the integrity of other functional groups present in the molecule. Its selectivity and efficiency make it a preferred choice among chemists working with complex organic syntheses .
N-(Benzyloxycarbonyloxy)succinimide shares similarities with several other compounds used for amine protection and peptide synthesis. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Benzyl Chloroformate | CHClO | Commonly used for similar protective functions but less stable than N-(benzyloxycarbonyloxy)succinimide. |
N-Benzyloxycarbonyl Succinimide | CHNO | Similar protective function but lacks carbonate functionality, affecting reactivity. |
N-Hydroxysuccinimide | CHNO | A precursor in the synthesis of N-(benzyloxycarbonyloxy)succinimide; lacks benzyl protection capability. |
N-(Benzyloxycarbonyloxy)succinimide stands out due to its stability, efficiency in providing protection during complex syntheses, and versatility in various organic reactions compared to its counterparts .
Cbz-OSu is systematically named benzyl (2,5-dioxopyrrolidin-1-yl) carbonate. Key identifiers include:
The structure features a succinimide core linked to a benzyloxycarbonyl group, enabling selective amine protection.
Crystallographic studies reveal:
The compound exhibits limited solubility in water but dissolves readily in polar aprotic solvents.
The conventional synthetic approach to N-(Benzyloxycarbonyloxy)succinimide relies on the use of N,N'-Disuccinimidyl Carbonate as a key intermediate reagent [8]. This methodology represents the most established route for producing this important protecting group reagent in organic synthesis [8].
The traditional synthesis begins with the preparation of a mixed carbonate intermediate through the reaction of N,N'-Disuccinimidyl Carbonate with benzyl alcohol [8]. The reaction proceeds under mild conditions, typically employing triethylamine as a base in acetonitrile solvent at room temperature [8]. The formation of the mixed carbonate intermediate occurs rapidly within 4 hours when conducted in acetonitrile, whereas alternative solvents such as methylene chloride require extended reaction times of approximately 12 hours for completion [8].
The mixed carbonate intermediate demonstrates remarkable stability and can be subjected to chromatographic purification and stored under refrigeration for several months without degradation [8]. This stability characteristic makes the intermediate particularly valuable for large-scale synthetic operations where storage and handling considerations are paramount [8].
The reaction mechanism involves the nucleophilic attack of benzyl alcohol on one of the activated carbonyl centers of N,N'-Disuccinimidyl Carbonate, resulting in the displacement of one N-hydroxysuccinimide unit and formation of the desired benzyl N-succinimidyl carbonate product [8]. The reaction conditions are optimized to achieve selective mono-substitution while minimizing formation of undesired di-substituted products [8].
Reaction Parameter | Optimal Conditions | Alternative Conditions | Reaction Time |
---|---|---|---|
Solvent | Acetonitrile | Methylene chloride | 4 hours vs 12 hours |
Temperature | 23°C | Room temperature | Standard |
Base | Triethylamine (3 equiv) | - | - |
DSC equivalent | 1.5 equiv | - | - |
The traditional method consistently delivers yields ranging from 65% to 89% depending on the specific reaction conditions and substrate characteristics [8]. Primary alcohols generally provide higher yields compared to sterically hindered secondary alcohols, with tertiary alcohols proving unsuccessful under standard reaction conditions [8].
Recent developments in synthetic methodology have introduced innovative catalytic and solvent-free approaches for the preparation of N-(Benzyloxycarbonyloxy)succinimide [11]. These modern methodologies address environmental concerns and process efficiency considerations that are increasingly important in contemporary chemical manufacturing [11].
Solvent-free synthetic protocols have emerged as particularly attractive alternatives to traditional solution-phase methods [11]. These approaches eliminate the need for organic solvents, thereby reducing environmental impact and simplifying product isolation procedures [11]. The solvent-free conditions often result in enhanced reaction rates and improved atom economy compared to conventional methods [11].
Catalytic approaches utilizing Lewis acid catalysts have demonstrated significant promise for selective carbonate formation [9]. Iron(III) chloride hexahydrate has proven particularly effective, achieving greater than 80% conversion with selectivity exceeding 90% toward the desired mono-substituted product [9]. Alternative Lewis acids including cobalt chloride and zinc acetate have also shown comparable catalytic activity under optimized conditions [9].
The catalytic methodology enables the use of lower reaction temperatures and shorter reaction times compared to traditional thermal methods [9]. Temperature optimization studies reveal that reactions conducted at 60-80°C provide optimal balance between conversion efficiency and product selectivity [9]. Secondary alcohols require elevated temperatures compared to primary alcohols to achieve comparable conversion levels [9].
One-pot synthetic approaches have been developed that combine carbonate formation with subsequent amino acid protection in a single reaction vessel [1]. These streamlined procedures reduce the number of isolation and purification steps, improving overall process efficiency and reducing waste generation [1]. The one-pot methodology has been successfully applied to the synthesis of various benzyloxycarbonyl-protected amino acids and peptide derivatives [1].
Catalytic System | Temperature | Conversion | Selectivity | Reaction Time |
---|---|---|---|---|
Iron(III) chloride | 40°C | >80% | >90% | 16 hours |
Cobalt chloride | 50°C | >85% | >90% | 16 hours |
Zinc acetate | 60°C | >80% | >90% | 16 hours |
Microwave-assisted synthesis represents another innovative approach that significantly reduces reaction times while maintaining high product yields [12]. The microwave heating provides rapid and uniform temperature distribution, enabling precise control over reaction conditions and minimizing side product formation [12].
Industrial-scale production of N-(Benzyloxycarbonyloxy)succinimide requires careful consideration of process economics, safety parameters, and environmental impact [15]. Large-scale manufacturing operations necessitate optimization of reaction conditions to maximize throughput while maintaining consistent product quality [15].
Process intensification strategies have been implemented to improve manufacturing efficiency [15]. These include the use of continuous flow reactors, automated reagent addition systems, and integrated purification technologies [15]. Continuous flow processing offers advantages in terms of heat and mass transfer, reaction control, and scalability compared to traditional batch operations [15].
Solvent recovery and recycling systems are essential components of industrial-scale operations [15]. Advanced distillation and extraction technologies enable recovery of greater than 95% of process solvents, significantly reducing operating costs and environmental impact [15]. The recovered solvents undergo rigorous quality testing to ensure they meet specifications for reuse in subsequent production campaigns [15].
Raw material sourcing and supply chain optimization represent critical factors in large-scale production [16]. Industrial manufacturers typically maintain strategic inventory levels of key starting materials including N,N'-Disuccinimidyl Carbonate and benzyl alcohol to ensure uninterrupted production schedules [16]. Long-term supply agreements with qualified vendors help stabilize raw material costs and ensure consistent quality [16].
Quality assurance programs in industrial settings encompass comprehensive testing of raw materials, in-process monitoring, and finished product analysis [16]. Statistical process control methodologies are employed to identify trends and variations in critical quality parameters [16]. Real-time monitoring systems provide immediate feedback on reaction progress and enable rapid response to process deviations [16].
Production scale optimization studies have demonstrated that batch sizes of 100-500 kilograms provide optimal balance between equipment utilization and operational flexibility [33]. Larger batch sizes require specialized handling equipment and extended processing times that may not justify the marginal cost benefits [33].
Production Scale | Batch Size | Equipment Requirements | Typical Yield |
---|---|---|---|
Laboratory | 1-10 grams | Standard glassware | 85-90% |
Pilot scale | 100-1000 grams | Jacketed reactors | 80-85% |
Commercial | 100-500 kg | Specialized vessels | 75-82% |
Energy optimization initiatives focus on heat integration and recovery systems [28]. Process heat exchangers capture thermal energy from exothermic reactions and hot product streams for preheating feed materials [28]. These energy recovery systems can reduce overall energy consumption by 15-25% compared to conventional processing without heat integration [28].
Purification of N-(Benzyloxycarbonyloxy)succinimide requires sophisticated analytical and preparative techniques to achieve the high purity standards demanded for pharmaceutical and research applications [19]. The compound's sensitivity to moisture and thermal degradation necessitates careful handling throughout the purification process [19].
High-performance liquid chromatography serves as the primary analytical method for purity determination and impurity profiling [20]. Reversed-phase chromatography using C18 columns with acetonitrile-water gradient elution systems provides excellent separation of the target compound from potential impurities [20]. The typical analytical method employs a linear gradient from 30% to 100% acetonitrile over 25 minutes with detection at 210 nanometers and 280 nanometers [24].
Chromatographic purification protocols utilize silica gel column chromatography with carefully optimized solvent systems [19]. The most effective mobile phase compositions include hexane-ethyl acetate gradients, typically beginning with 100% hexane and progressing through increasing ethyl acetate concentrations [23]. Final purification steps often employ ethyl acetate concentrations of 30-40% to achieve optimal separation efficiency [23].
Recrystallization represents an important complementary purification technique, particularly for large-scale operations where chromatographic methods may be impractical [22]. Suitable recrystallization solvents include ethanol, acetonitrile, and ethyl acetate-hexane mixtures [22]. The choice of recrystallization solvent depends on the specific impurity profile and desired final purity specifications [22].
Nuclear magnetic resonance spectroscopy provides comprehensive structural confirmation and purity assessment [24]. Proton NMR analysis typically reveals characteristic signals for the benzyl protons at approximately 5.1-5.3 ppm and the succinimide methylene protons at 2.8-2.9 ppm [5]. Carbon-13 NMR spectroscopy confirms the presence of all expected carbon environments, including the carbonyl carbons at approximately 170 ppm and 155 ppm [5].
Analytical Method | Application | Acceptance Criteria | Typical Results |
---|---|---|---|
HPLC purity | Main component | ≥97.5% | 98.0-99.5% |
Water content | Moisture analysis | ≤0.25% | 0.05-0.15% |
Melting point | Identity confirmation | 77-82°C | 79-81°C |
Loss on drying | Residual solvents | ≤0.25% | 0.10-0.20% |
Mass spectrometry provides definitive molecular weight confirmation and impurity identification [26]. Electrospray ionization techniques typically produce the protonated molecular ion at m/z 250, corresponding to the expected molecular formula C12H11NO5 [4]. High-resolution mass spectrometry enables precise mass determination and elemental composition confirmation with accuracy better than 5 parts per million [26].
Infrared spectroscopy serves as a complementary analytical technique for functional group identification and polymorphic form characterization [22]. The characteristic infrared absorption bands include carbonyl stretches at approximately 1810 and 1750 cm⁻¹, corresponding to the succinimide and carbonate functionalities respectively [4].
Quality control protocols for industrial production include comprehensive testing of appearance, melting point, chromatographic purity, water content, and residual solvents [22]. Batch release criteria require that all analytical results fall within predetermined specification ranges before products can be approved for shipment [22]. Stability testing programs monitor product quality during storage under controlled temperature and humidity conditions [17].
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